6,6'-Dimethyl-2,2'-bipyrazine
CAS No.: 157465-82-2
Cat. No.: VC19098845
Molecular Formula: C10H10N4
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157465-82-2 |
|---|---|
| Molecular Formula | C10H10N4 |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 2-methyl-6-(6-methylpyrazin-2-yl)pyrazine |
| Standard InChI | InChI=1S/C10H10N4/c1-7-3-11-5-9(13-7)10-6-12-4-8(2)14-10/h3-6H,1-2H3 |
| Standard InChI Key | KNCWDPFJZAGABC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=CC(=N1)C2=NC(=CN=C2)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
6,6'-Dimethyl-2,2'-bipyrazine consists of two pyrazine rings linked by a carbon-carbon bond at the 2,2'-positions, with methyl groups occupying the 6-positions (Figure 1). The planar arrangement of the bipyrazine core facilitates π-π stacking interactions, while the methyl substituents introduce steric hindrance that modulates ligand-metal coordination dynamics . X-ray crystallographic studies of related complexes, such as [(CdLCl)], reveal distorted trigonal-bipyramidal geometries when coordinated to metal centers, underscoring the ligand’s flexibility in adopting diverse binding modes .
Table 1: Key Structural Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 184.24 g/mol | |
| Bond angles (N-Metal-N) | 75–85° (varies by metal) | |
| Torsional barrier (ΔG‡) | ≈38 kJ/mol (amino derivative) |
Synthesis and Preparation
Stille Coupling Methodology
The most efficient synthesis involves Stille cross-coupling between 2-bromo-6-methylpyrazine and a stannylated pyrazine derivative. For example, KomReddy et al. achieved high yields (75–85%) by reacting 6-methyl-2-trimethylstanniopyrazine with 2-chloro-6-methylpyrazine in the presence of a palladium catalyst () under reflux in xylene . This method avoids extreme temperatures (>270°C) required in earlier copper-mediated approaches, enhancing scalability .
Alternative Routes
-
Nitro Reduction: 3-Nitro-6,6'-dimethyl-2,2'-bipyrazine can be reduced using in HCl to yield the corresponding amine derivative, a precursor for functionalized analogs .
-
Ullmann Coupling: Limited to symmetric derivatives, this method suffers from lower yields (≤30%) due to side reactions.
Reaction Conditions Table
| Method | Catalyst | Temperature | Yield |
|---|---|---|---|
| Stille Coupling | 140°C | 85% | |
| Ullmann Coupling | Cu powder | 270°C | 30% |
Physicochemical Properties
Solubility and Stability
6,6'-Dimethyl-2,2'-bipyrazine exhibits high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate solubility in acetonitrile (ACN) and dimethylformamide (DMF) . Its aqueous solubility is limited (≤1 mM), restricting biological applications without derivatization . Stability studies confirm robustness in 10% DMSO and 1 mM glutathione, making it suitable for cellular assays .
Spectroscopic Features
-
Emission: A broad band at 300–450 nm with a Stokes shift of 120 cm, indicative of excited-state structural reorganization .
Coordination Chemistry and Metal Complexes
Binding Modes
The nitrogen atoms at the 1- and 1'-positions act as Lewis bases, donating electron pairs to metal centers. Steric effects from the methyl groups favor monodentate or distorted bidentate coordination, contrasting with unsubstituted bipyrazine’s rigid bidentate binding .
Table 2: Representative Metal Complexes
| Metal Center | Geometry | Application |
|---|---|---|
| Pd(II) | Square planar | Catalytic cross-coupling |
| Cu(I) | Tetrahedral | Luminescent materials |
| Zn(II) | Trigonal bipyramidal | Bioimaging probes |
Stability Constants
Complex stability follows the order: , reflecting metal electronegativity and ligand field effects.
Biological and Pharmacological Applications
Anticancer Activity
Derivatives such as the semicarbozone analog (L4) exhibit potent cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cells, with IC values of 1.28 µM and 1.81 µM, respectively, after 48-hour exposure . Mechanistic studies suggest DNA intercalation and topoisomerase inhibition, evidenced by ethidium bromide displacement and viscosity assays .
Drug Design Models
The 3-amino derivative serves as a structural mimic of streptonigrin’s central subunit, a natural antitumor agent, enabling rational drug design .
Recent Advances and Future Directions
Recent work explores 6,6'-dimethyl-2,2'-bipyrazine in photoredox catalysis and as a building block for metal-organic frameworks (MOFs). Functionalization with electron-withdrawing groups (-COOH, -CONHNH) enhances aqueous compatibility for biomedical use . Challenges remain in optimizing synthetic routes for asymmetric derivatives and minimizing steric effects in catalysis.
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